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The demand for natural and minimally processed foods has driven significant research into

novel food preservation techniques. Among these, bacteriocins—antimicrobial peptides

produced by bacteria—present a promising alternative to traditional chemical preservatives.

This guide provides a comparative analysis of consumer acceptance of foods preserved with

Variacin, a bacteriocin produced by Kocuria varians (formerly Micrococcus varians), in the

context of other preservation methods. While direct consumer studies on Variacin are limited,

this guide synthesizes data on consumer attitudes towards bacteriocins and other preservation

technologies to project its potential market reception.

Comparative Analysis of Food Preservation
Methods
Consumers exhibit a clear preference for preservation methods they perceive as "natural."[1][2]

Traditional methods like heat treatment are generally viewed favorably, while chemical-

sounding preservatives and technologies like irradiation often face consumer skepticism.[1][3]

[4] Bacteriocins, such as Variacin, can be positioned as a more "natural" alternative, a factor

that significantly influences consumer choice.[2][5]
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Preservation
Method

Mechanism of
Action

General
Consumer
Perception

Key
Advantages

Key
Disadvantages

Variacin

(Bacteriocin)

A bacteriocin that

inhibits the

growth of

spoilage and

pathogenic

bacteria.[6][7][8]

Not widely

studied, but likely

to be viewed

more favorably

than chemical

preservatives

due to its natural

origin.[2][5]

Natural origin,

effective against

a range of

bacteria.[6][7]

Limited

consumer

awareness,

potential for off-

flavors in some

applications.

Nisin

(Bacteriocin)

A well-studied

bacteriocin with a

long history of

use as a food

additive.[9] It

disrupts the cell

membrane of

targeted

bacteria.

Generally

accepted as a

natural

preservative; has

GRAS (Generally

Recognized as

Safe) status in

many countries.

[9]

Proven efficacy

and safety, wide

regulatory

approval.[9]

Effective

primarily against

Gram-positive

bacteria.[10]

Chemical

Preservatives

(e.g., Sorbates,

Benzoates)

Inhibit microbial

growth through

various

mechanisms,

such as

disrupting cell

membranes or

enzymatic

activity.

Often viewed

negatively by

consumers

seeking "clean

labels" and

natural products.

[1][2]

Highly effective,

low cost, and

easy to apply.

Consumer

concerns about

chemical

additives,

potential for

allergic reactions

in sensitive

individuals.[1]

Heat Treatment

(Pasteurization,

Sterilization)

Uses high

temperatures to

kill

microorganisms.

Widely accepted

and understood

by consumers.[1]

[3][4]

Effective and

reliable method

for ensuring food

safety.

Can negatively

impact the

nutritional value

and sensory

properties of

food.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC167955/
https://www.researchgate.net/publication/14566440_Variacin_a_new_lanthionine-containing_bacteriocin_produced_by_Micrococcus_varians_Comparison_to_lacticin_481_of_Lactococcus_lactis
https://pubmed.ncbi.nlm.nih.gov/8633879/
https://www.researchgate.net/figure/Consumer-preference-for-food-product-preservation-methods-depending-on-education-level_fig2_360434808
https://smrtrsolutions.com/2023/12/27/are-there-alternatives-to-using-food-preservatives/
https://pmc.ncbi.nlm.nih.gov/articles/PMC167955/
https://www.researchgate.net/publication/14566440_Variacin_a_new_lanthionine-containing_bacteriocin_produced_by_Micrococcus_varians_Comparison_to_lacticin_481_of_Lactococcus_lactis
https://www.mdpi.com/2076-3417/14/13/5557
https://www.mdpi.com/2076-3417/14/13/5557
https://www.mdpi.com/2076-3417/14/13/5557
https://www.researchgate.net/publication/258151412_Bacteriocins_Potential_in_Food_Preservation
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099755/
https://www.researchgate.net/figure/Consumer-preference-for-food-product-preservation-methods-depending-on-education-level_fig2_360434808
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099755/
https://www.mdpi.com/2304-8158/11/9/1349
https://www.researchgate.net/publication/360434808_Consumer_Attitudes_towards_Food_Preservation_Methods
https://www.researchgate.net/figure/Consumer-preference-for-food-product-preservation-methods-depending-on-education-level_fig2_360434808
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Modified

Atmosphere

Packaging

(MAP)

Alters the gas

composition

within a package

to slow down

microbial growth

and enzymatic

reactions.[1][5]

Generally

accepted, but

consumer

understanding

may be limited.

Extends shelf life

while maintaining

the fresh-like

quality of the

product.[1]

Requires specific

packaging

materials and

equipment.

Irradiation

Uses ionizing

radiation to kill

microorganisms.

Often perceived

negatively by

consumers due

to concerns

about

radioactivity and

safety, despite

scientific

consensus on its

safety.[1][3][4]

Highly effective

at eliminating

pathogens

without

significantly

raising food

temperature.

Negative

consumer

perception is a

major barrier to

widespread

adoption.[1]

Experimental Protocols for Assessing Consumer
Acceptance
To rigorously assess the consumer acceptance of foods preserved with Variacin, a multi-

faceted approach employing established sensory evaluation techniques is recommended.

Sensory Evaluation Protocol
Objective: To determine the sensory attributes (taste, odor, texture, appearance, and overall

liking) of a food product preserved with Variacin compared to a control (no preservative) and a

product with a standard chemical preservative.

Panelists: A panel of 50-100 untrained consumers representative of the target market.

Methodology:

Sample Preparation: Prepare three batches of a food product (e.g., a chilled dairy

product[11]):
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Control: No preservative.

Test Sample 1: Preserved with an effective concentration of Variacin.

Test Sample 2: Preserved with a commonly used chemical preservative (e.g., potassium

sorbate).

Test Design: A randomized, double-blind design will be used. Each panelist will receive three

coded samples.

Evaluation: Panelists will evaluate each sample based on a 9-point hedonic scale (1 = dislike

extremely, 9 = like extremely) for the following attributes:

Appearance

Aroma

Flavor

Texture

Overall Liking

Data Analysis: Analysis of Variance (ANOVA) will be used to determine if there are significant

differences in the mean scores of the different samples.

Consumer Preference and Purchase Intent Protocol
Objective: To assess consumer preference and willingness to purchase a food product

preserved with Variacin.

Panelists: The same panel from the sensory evaluation.

Methodology:

Information Provision: After the sensory evaluation, provide panelists with a brief and factual

description of each preservation method used (e.g., "preserved with a natural protein" for

Variacin vs. "preserved with a chemical preservative").
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Preference Ranking: Ask panelists to rank the products in order of preference.

Purchase Intent: Use a 5-point Just-About-Right (JAR) scale to measure purchase intent (1 =

would definitely not buy, 5 = would definitely buy).

Data Analysis: Chi-square analysis can be used to determine significant differences in

preference and purchase intent.

Visualizing Experimental and Logical Frameworks
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In conclusion, while specific data on consumer acceptance of Variacin is not yet widely

available, its classification as a bacteriocin suggests a potentially positive reception, provided

that its application does not negatively impact the sensory properties of the food product. By

leveraging comprehensive sensory evaluation and consumer preference studies, food

scientists and product developers can effectively gauge the market potential of Variacin as a

viable, consumer-friendly food preservative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. Consumer Attitudes towards Food Preservation Methods - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. mdpi.com [mdpi.com]

4. researchgate.net [researchgate.net]

5. smrtrsolutions.com [smrtrsolutions.com]

6. Variacin, a new lanthionine-containing bacteriocin produced by Micrococcus varians:
comparison to lacticin 481 of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1575634?utm_src=pdf-body-img
https://www.benchchem.com/product/b1575634?utm_src=pdf-body
https://www.benchchem.com/product/b1575634?utm_src=pdf-body
https://www.benchchem.com/product/b1575634?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099755/
https://www.researchgate.net/figure/Consumer-preference-for-food-product-preservation-methods-depending-on-education-level_fig2_360434808
https://www.mdpi.com/2304-8158/11/9/1349
https://www.researchgate.net/publication/360434808_Consumer_Attitudes_towards_Food_Preservation_Methods
https://smrtrsolutions.com/2023/12/27/are-there-alternatives-to-using-food-preservatives/
https://pmc.ncbi.nlm.nih.gov/articles/PMC167955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC167955/
https://www.researchgate.net/publication/14566440_Variacin_a_new_lanthionine-containing_bacteriocin_produced_by_Micrococcus_varians_Comparison_to_lacticin_481_of_Lactococcus_lactis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Variacin, a new lanthionine-containing bacteriocin produced by Micrococcus varians:
comparison to lacticin 481 of Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

11. The application of a fermented food ingredient containing 'variacin', a novel antimicrobial
produced by Kocuria varians, to control the growth of Bacillus cereus in chilled dairy
products - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Assessing Consumer Acceptance of Foods Preserved
with Variacin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1575634#assessing-consumer-acceptance-of-foods-
preserved-with-variacin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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